molecular formula C10H9ClN2 B14854989 5-Chloro-2-(3-methylphenyl)-1H-imidazole

5-Chloro-2-(3-methylphenyl)-1H-imidazole

Cat. No.: B14854989
M. Wt: 192.64 g/mol
InChI Key: LNOXFDUGTNORSA-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methylphenyl)-1H-imidazole is a heterocyclic compound that features a chlorine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methylphenyl)-1H-imidazole typically involves the reaction of 3-methylphenylamine with glyoxal in the presence of hydrochloric acid, followed by cyclization to form the imidazole ring. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-Chloro-2-(3-methylphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylphenyl isocyanate
  • 2-Chloro-5-methylphenyl isocyanate

Comparison

Compared to similar compounds, 5-Chloro-2-(3-methylphenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-chloro-2-(3-methylphenyl)-1H-imidazole

InChI

InChI=1S/C10H9ClN2/c1-7-3-2-4-8(5-7)10-12-6-9(11)13-10/h2-6H,1H3,(H,12,13)

InChI Key

LNOXFDUGTNORSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(N2)Cl

Origin of Product

United States

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